molecular formula C10H10N2O2 B1589138 Ethyl imidazo[1,2-a]pyridine-7-carboxylate CAS No. 372147-49-4

Ethyl imidazo[1,2-a]pyridine-7-carboxylate

Cat. No. B1589138
Key on ui cas rn: 372147-49-4
M. Wt: 190.2 g/mol
InChI Key: UWYWNAGXCZHLLM-UHFFFAOYSA-N
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Patent
US08946439B2

Procedure details

Lithium tetrahydroaluminate (0.50 g, 13.2 mmol) was slowly added in small portions to an ice-cooled solution of ethyl imidazo[1,2-a]pyridine-7-carboxylate (2.20 g, 11.6 mmol) in THF (150 mL). The mixture was slowly warmed to II and stirred at rt overnight. The solution was cooled to 0° C. and quenched carefully with 1N aq. HCl (10 mL). Solid K2CO3 and anhydrous Na2SO4 were added and the mixture was stirred at rt for 30 min. The mixture was filtered and the filter cake was washed with THF. The filtrate was concentrated to yield the crude product as a solid (1.68 g, 80% purity) which was used for the next step without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[AlH4-].[Li+].[N:3]1[CH:4]=[CH:5][N:6]2[CH:11]=[CH:10][C:9]([C:12](OCC)=[O:13])=[CH:8][C:7]=12>C1COCC1>[N:3]1[CH:4]=[CH:5][N:6]2[CH:11]=[CH:10][C:9]([CH2:12][OH:13])=[CH:8][C:7]=12 |f:0.1|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[AlH4-].[Li+]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
N=1C=CN2C1C=C(C=C2)C(=O)OCC
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched carefully with 1N aq. HCl (10 mL)
ADDITION
Type
ADDITION
Details
Solid K2CO3 and anhydrous Na2SO4 were added
STIRRING
Type
STIRRING
Details
the mixture was stirred at rt for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with THF
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N=1C=CN2C1C=C(C=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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